potassium;benzenethiolate
Description
Significance and Research Trajectories of Thiolates in Organic and Inorganic Chemistry
Thiolates, the conjugate bases of thiols, are characterized by the presence of a sulfur atom bonded to an organic substituent and are potent nucleophiles. creative-proteomics.compearson.com This high reactivity makes them crucial in a wide array of chemical reactions, particularly in organic synthesis for the formation of carbon-sulfur bonds. creative-proteomics.com These bonds are integral to the structure of many pharmaceuticals, agrochemicals, and materials. creative-proteomics.com
In inorganic chemistry, thiolates are important as ligands for metal ions. wikipedia.org Their ability to form stable complexes with transition metals is applied in catalysis and the development of new materials with specific electronic or optical properties. wikipedia.orgsmolecule.com The strong affinity of thiolates for metals like gold has been fundamental to the development of self-assembled monolayers (SAMs) on gold surfaces, a key area of nanoscience and technology. rsc.org
Current research trajectories for thiolates include:
Catalysis: Developing novel metal-thiolate complexes as catalysts for a variety of organic transformations. smolecule.com
Materials Science: Creating new materials, such as conductive polymers and nanoparticles, by leveraging the unique properties of sulfur-containing compounds. ontosight.aiontosight.ai
Bioconjugation: Utilizing the selective reactivity of thiols and thiolates for modifying proteins and other biomolecules to create advanced therapeutics and diagnostics. researchgate.net
Nanotechnology: Investigating the role of thiolates in the formation and stabilization of metal nanoparticles, particularly gold nanoparticles. acs.orgnih.gov
Historical Context of Benzenethiolate (B8638828) Chemistry in Advanced Synthesis
Benzenethiolate, the anion derived from benzenethiol (B1682325) (thiophenol), has a rich history in organic synthesis. Its utility as a nucleophile has been long recognized, particularly in nucleophilic aromatic substitution (SNAr) reactions. smolecule.com A classic example is the reaction of benzenethiolate with an activated aryl halide to form a diaryl sulfide (B99878).
Historically, benzenethiolate chemistry has been pivotal in the synthesis of various sulfur-containing heterocyclic compounds, which are scaffolds for many biologically active molecules. For instance, phenothiazines and thianthrenes, important classes of organosulfur compounds, can be synthesized using benzenethiolate precursors. sciencedaily.com
In the realm of polymer chemistry, benzenethiolates have been used in the synthesis of sulfur-containing polymers with interesting optical and electronic properties. The development of advanced synthetic methods, including transition-metal-catalyzed cross-coupling reactions, has significantly expanded the scope of benzenethiolate chemistry, allowing for the construction of increasingly complex molecular architectures.
Scope and Research Objectives for Potassium Benzenethiolate Investigations
Potassium benzenethiolate, as a readily available and reactive source of the benzenethiolate anion, is a key focus of ongoing research. Current investigations aim to harness its properties for a variety of applications.
Key Research Objectives:
Development of Novel Synthetic Methodologies: Researchers are exploring new ways to use potassium benzenethiolate in organic synthesis. This includes its application in C-S cross-coupling reactions, often catalyzed by transition metals like copper, to form aryl sulfides under milder and more efficient conditions. beilstein-journals.org
Catalyst Development: The formation of metal complexes with benzenethiolate ligands derived from potassium benzenethiolate is an active area of research for creating new catalysts. smolecule.com These catalysts are being investigated for their efficacy in a range of organic transformations.
Materials Science Applications: Potassium benzenethiolate serves as a precursor in the synthesis of advanced materials. For example, it can be used to create silver benzenethiolate nanostructures which can then be converted into porous silver catalysts for applications like CO2 reduction. acs.org
Mechanistic Studies: A fundamental research objective is to gain a deeper understanding of the reaction mechanisms involving potassium benzenethiolate. This includes studying its reactivity in SNAr reactions and its role in catalytic cycles. smolecule.comresearchgate.net For instance, detailed studies on the reaction between potassium benzenethiolate and hexafluorobenzene (B1203771) provide insights into the kinetics and mechanism of nucleophilic aromatic substitution. smolecule.com
Interactive Data Table: Properties of Potassium Benzenethiolate
| Property | Value | Source |
| CAS Number | 3111-52-2 | lookchem.comsigmaaldrich.comnih.govcymitquimica.com |
| Molecular Formula | C6H5KS | nih.govchembk.comchemsrc.com |
| Molecular Weight | 148.27 g/mol | lookchem.comnih.govglpbio.com |
| Appearance | White to light yellow solid | cymitquimica.comchembk.com |
| Melting Point | >300 °C | lookchem.comchemicalbook.com |
| Solubility | Soluble in polar solvents like water and alcohols. cymitquimica.comchembk.com | cymitquimica.comchembk.com |
Properties
IUPAC Name |
potassium;benzenethiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6S.K/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OALPPYUMFWGHEK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[S-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5KS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Precursor Chemistry of Potassium Benzenethiolate
Optimized Synthesis Protocols for Potassium Benzenethiolate (B8638828)
The direct synthesis of potassium benzenethiolate typically involves the straightforward acid-base reaction of benzenethiol (B1682325) with a potassium base. However, optimization of these protocols is crucial for achieving high purity and yield, which are critical for subsequent applications. Furthermore, alternative routes involving organometallic precursors offer potential advantages in specific synthetic contexts.
Reaction of Benzenethiol with Potassium Hydroxide (B78521): Process Optimization and Purity Considerations
The reaction between benzenethiol and potassium hydroxide (KOH) in an aqueous medium is a standard and widely utilized method for the preparation of potassium benzenethiolate. smolecule.com The process is driven by the acidic nature of the thiol proton, which readily reacts with the strong base to form the corresponding potassium salt and water.
Reaction Scheme:
C₆H₅SH + KOH → C₆H₅SK + H₂O
Optimization of this reaction primarily focuses on ensuring complete deprotonation and minimizing side reactions. Key parameters for optimization include the stoichiometry of the reactants, reaction temperature, and the choice of solvent. While water is a common solvent, the use of alcohols or other organic solvents can influence the solubility of the reactants and the ease of product isolation.
Purity of the final product is paramount, as impurities can interfere with subsequent reactions. A primary concern is the presence of unreacted benzenethiol, which can be minimized by using a slight excess of potassium hydroxide. Another potential impurity is diphenyl disulfide, which can form via oxidation of benzenethiol, particularly in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this side reaction. The purity of the isolated potassium benzenethiolate can be assessed by various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and elemental analysis.
Table 1: Process Optimization Parameters for the Synthesis of Potassium Benzenethiolate
| Parameter | Considerations |
| Stoichiometry | A slight excess of potassium hydroxide is often used to ensure complete conversion of benzenethiol. |
| Solvent | Aqueous media are common, but organic solvents like ethanol (B145695) or methanol (B129727) can be used to aid in dissolution and product isolation. |
| Temperature | The reaction is typically performed at or below room temperature to control the exothermic nature of the neutralization. |
| Atmosphere | An inert atmosphere (nitrogen or argon) is recommended to prevent the oxidation of benzenethiol to diphenyl disulfide. |
| Work-up Procedure | Careful precipitation and washing of the product are necessary to remove excess base and other impurities. |
Synthesis via Organogermyl and Organosilyl Bromide Routes
Alternative synthetic routes to potassium benzenethiolate involve the use of organogermanium and organosilicon compounds. While less common than the direct acid-base reaction, these methods can be valuable in specific research contexts. One reported approach involves the reaction of a germyl (B1233479) bromide with potassium phenoxide, which can lead to the formation of potassium benzenethiolate, among other products. smolecule.com Similarly, reactions involving silyl (B83357) bromides can also yield the corresponding thiolate. smolecule.com
These routes are generally more complex and may require stricter control of reaction conditions compared to the direct synthesis from benzenethiol. The mechanism of these reactions likely involves nucleophilic attack of the phenoxide on the germanium or silicon center, followed by subsequent transformations that result in the formation of the benzenethiolate anion. The specific details and optimization of these routes are not as extensively documented in the literature as the more traditional methods.
Precursor Strategies for Functionalized Benzenethiol Equivalents
Utilization of Potassium Xanthates in Aryne Reactions for Thiol Equivalents
A powerful strategy for the synthesis of benzenethiol equivalents involves the reaction of potassium xanthates with arynes. acs.orgnih.gov Arynes, highly reactive intermediates, can be generated in situ from precursors such as ortho-silylaryl triflates. The subsequent reaction with a potassium xanthate introduces a sulfur functionality that can be readily converted to a thiol.
This methodology has been successfully applied to the synthesis of a variety of aryl xanthates. acs.orgnih.gov For instance, the treatment of an ortho-silylaryl triflate with potassium fluoride (B91410) and 18-crown-6 (B118740) in acetonitrile (B52724) generates the corresponding benzyne, which then reacts with potassium xanthate to afford the aryl xanthate in high yield. acs.orgnih.gov This aryl xanthate can then serve as a stable benzenethiol equivalent, which can be hydrolyzed under basic conditions to release the free thiol when needed. acs.orgnih.gov
The reaction conditions for the hydrothiolation of arynes with potassium xanthates have been optimized, with symmetric arynes reacting smoothly to produce aromatic xanthates in excellent yields. nih.gov This method is tolerant of various functional groups, allowing for the synthesis of highly functionalized benzenethiol precursors. nih.gov
Table 2: Synthesis of Aryl Xanthates via Aryne Intermediates
| Aryne Precursor (o-silylaryl triflate) | Potassium Xanthate | Product (Aryl Xanthate) | Yield (%) |
| 2-(trimethylsilyl)phenyl triflate | Potassium ethyl xanthate | S-phenyl O-ethyl dithiocarbonate | ~95% |
| 3-methoxy-2-(trimethylsilyl)phenyl triflate | Potassium ethyl xanthate | S-(3-methoxyphenyl) O-ethyl dithiocarbonate | Good |
| 4,5-difluoro-2-(trimethylsilyl)phenyl triflate | Potassium ethyl xanthate | S-(3,4-difluorophenyl) O-ethyl dithiocarbonate | Excellent |
Development of Ortho-Bromobenzenethiol Equivalent Syntheses
Building upon the aryne chemistry, a novel method for the synthesis of ortho-bromobenzenethiol equivalents has been developed. acs.orgnih.govnih.gov This approach involves the bromothiolation of aryne intermediates using potassium xanthates as the thiol source and an electrophilic bromine source. acs.orgnih.govnih.gov This is particularly significant because ortho-bromobenzenethiols are valuable precursors for the synthesis of various organosulfur heterocycles, but their direct synthesis can be challenging. nih.gov
The reaction proceeds by generating the aryne in the presence of both the potassium xanthate and a brominating agent. This leads to the formation of an ortho-bromoaryl xanthate, which is a stable and odorless equivalent of the corresponding ortho-bromobenzenethiol. acs.orgnih.gov These ortho-bromoaryl xanthates can then be used in further transformations, such as the synthesis of phenothiazines and thianthrenes. acs.orgnih.govnih.gov The development of this methodology provides a practical and efficient route to a class of important synthetic intermediates. acs.orgnih.govnih.gov
The scope of this reaction has been explored with various substituted arynes and different potassium xanthates, demonstrating its utility in generating a library of functionalized ortho-bromobenzenethiol equivalents. acs.orgacs.org
Elucidation of Reaction Mechanisms and Reactivity Patterns of Potassium Benzenethiolate
Nucleophilic Reactivity of the Thiolate Anion
The lone pairs of electrons on the sulfur atom of the benzenethiolate (B8638828) anion make it a strong nucleophile. This reactivity is harnessed in several key organic transformations.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The benzenethiolate anion is an effective nucleophile in nucleophilic aromatic substitution (SNAr) reactions, particularly with electron-deficient aromatic substrates.
Polyfluorinated aromatic compounds, such as hexafluorobenzene (B1203771), are excellent substrates for SNAr reactions due to the strong electron-withdrawing nature of the fluorine atoms, which activates the aromatic ring towards nucleophilic attack. The reaction of potassium benzenethiolate with hexafluorobenzene proceeds via the displacement of a fluoride (B91410) ion by the thiolate anion, leading to the formation of a pentafluorophenyl sulfide (B99878). Further substitution can occur, often with a preference for the para position, to yield di-, tri-, and tetra-substituted products. researchgate.net
The high degree of fluorination in substrates like hexafluorobenzene makes the aromatic ring highly electrophilic, facilitating the attack by the soft nucleophilic sulfur of the benzenethiolate. The reaction outcome can be monitored effectively using 19F NMR spectroscopy, where the chemical shifts of the fluorine atoms are sensitive to the substitution pattern on the aromatic ring. hw.ac.uk
Table 1: Representative 19F NMR Chemical Shifts for Hexafluorobenzene and a Monosubstituted Product.
| Compound | Fluorine Environment | Chemical Shift (δ, ppm) |
| Hexafluorobenzene | C₆F₆ | -164.9 |
| Pentafluorophenyl phenyl sulfide | Ortho-F | Varies |
| Meta-F | Varies | |
| Para-F | Varies |
Note: The chemical shifts for the substituted product are dependent on the specific isomer and solvent conditions. The values are typically reported relative to a standard such as CFCl₃. organicchemistrydata.orgspectrabase.com
The mechanism of the SNAr reaction between potassium benzenethiolate and polyfluorinated arenes has been investigated using both experimental techniques and computational methods, such as Density Functional Theory (DFT). researchgate.net The generally accepted mechanism proceeds through a two-step addition-elimination pathway involving a Meisenheimer complex intermediate. nih.gov
In the first step, the benzenethiolate anion attacks an electron-deficient carbon atom of the hexafluorobenzene ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This step is typically the rate-determining step. In the second, faster step, a fluoride ion is eliminated from the complex, restoring the aromaticity of the ring and yielding the final substitution product.
DFT calculations have been employed to model the transition states and intermediates of this reaction, providing insights into the activation energies and reaction thermodynamics. nih.govresearchgate.net These computational studies help to rationalize the observed regioselectivity of the substitution patterns. Experimental studies, including kinetic measurements, provide crucial data to validate the proposed mechanisms. For instance, the rate of reaction can be followed by monitoring the disappearance of reactants or the appearance of products using spectroscopic techniques. researchgate.net
Formation of Thioethers through Alkyl Halide Reactivity
Potassium benzenethiolate readily reacts with alkyl halides in a classic SN2 reaction to form thioethers (sulfides). This reaction is a cornerstone of sulfur chemistry in organic synthesis. The thiolate anion acts as a potent nucleophile, attacking the electrophilic carbon atom of the alkyl halide and displacing the halide leaving group in a single, concerted step.
The reaction is highly efficient and proceeds with inversion of configuration at the carbon center if it is chiral. The rate of the reaction is dependent on several factors, including the nature of the alkyl halide (primary > secondary >> tertiary), the leaving group ability of the halide (I > Br > Cl > F), and the solvent. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are typically employed to enhance the nucleophilicity of the thiolate anion.
Radical Pathways in Potassium Benzenethiolate Chemistry
While the ionic reactivity of potassium benzenethiolate is well-established, the involvement of radical pathways is a more nuanced aspect of its chemistry.
Generation and Trapping of Aryl Radicals for Organic Transformations
The direct generation of aryl radicals from potassium benzenethiolate is not a commonly reported transformation. Aryl radicals are typically generated from precursors such as aryl halides, diazonium salts, or carboxylic acids through processes like single-electron transfer (SET) or photolysis. nih.govnih.gov
However, it is conceivable that under specific conditions, such as photolysis or in the presence of a suitable single-electron oxidant, the benzenethiolate anion could undergo a one-electron oxidation to form a phenylthiyl radical (PhS•). While this is not an aryl radical, its subsequent reactions could potentially lead to the formation of aryl radicals through more complex pathways, though this remains a subject for further investigation.
A more plausible, albeit indirect, connection to aryl radical chemistry involves the reaction of potassium benzenethiolate in systems where aryl radicals are generated from other sources. In such cases, the thiolate can act as a trap for these highly reactive intermediates.
The detection and characterization of short-lived radical species like aryl radicals often rely on spin trapping techniques coupled with Electron Spin Resonance (ESR) spectroscopy. nih.gov In a typical spin trapping experiment, a spin trap molecule reacts with the transient radical to form a more stable radical adduct, which can then be observed and characterized by ESR. Common spin traps include nitrones like phenyl-N-t-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). researchgate.net
Table 2: Common Spin Traps and Their Application in Radical Detection.
| Spin Trap | Abbreviation | Typical Radicals Trapped |
| Phenyl-N-t-butylnitrone | PBN | Carbon-centered radicals |
| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | Oxygen- and carbon-centered radicals |
Should aryl radicals be generated in the presence of potassium benzenethiolate, they could potentially be trapped by the thiolate, leading to the formation of a diaryl sulfide. However, direct evidence for the generation of aryl radicals from potassium benzenethiolate itself remains scarce in the current scientific literature.
Redox-Based Mechanisms in Catalytic Cycles
The participation of benzenethiolate in catalytic cycles is often underpinned by redox processes where the sulfur center or its metallic coordinator undergoes changes in oxidation state. In photoredox catalysis, for instance, the generation of a key thiyl radical intermediate from a thiol can be facilitated by a redox mediator. This process circumvents the slow direct photooxidation of the thiol by the photocatalyst, enabling more rapid electron-transfer events. figshare.com
In the context of metal-catalyzed reactions, benzenethiolate can act as a reducing agent to initiate a catalytic cycle. For example, in certain copper-catalyzed domino reactions, a copper(II) catalyst can be reduced to the active copper(I) species by a thiol equivalent, such as a xanthate. rsc.org Computational and kinetic studies of copper(I)-catalyzed C-S cross-coupling reactions further suggest that the strong coordination of the thiolate to the copper center can generate a catalytically competent intermediate, such as [Cu(SPh)₂]K, which initiates the catalytic cycle. nih.gov Mechanistic investigations into photoinduced, copper-catalyzed C-S cross-couplings propose a pathway involving a single-electron transfer (SET) from a copper(I)-thiolate complex, leading to the formation of radical intermediates. researchgate.net
Reaction Dynamics with Aryne Intermediates
Arynes are highly reactive, transient species characterized by a formal triple bond within an aromatic ring. Their pronounced electrophilicity makes them potent reaction partners for a wide array of nucleophiles, including potassium benzenethiolate. The interaction between benzenethiolate and arynes opens pathways to complex molecular architectures through sequential bond-forming events.
A fundamental reaction pathway for arynes involves the nucleophilic addition of a soft nucleophile like potassium benzenethiolate. The mechanism proceeds via the attack of the thiolate anion on one of the sp-hybridized carbons of the aryne. This addition step generates a highly reactive aryl anion intermediate. In the presence of a proton source, which can be the solvent or an additive, this intermediate is rapidly quenched in a subsequent protonation step. This two-step sequence of thiolation and protonation efficiently yields an aryl thioether. This process represents a direct and atom-economical method for the formation of a carbon-sulfur bond on an aromatic ring.
The initial nucleophilic addition of benzenethiolate to an aryne can serve as the entry point for more complex domino and cascade reactions. These sequences leverage the initial C-S bond formation to trigger subsequent intramolecular or intermolecular transformations, leading to a rapid increase in molecular complexity from simple precursors.
In a representative cascade, the trapping of an initially generated aryne by a nucleophile can lead to an intermediate that is poised for a subsequent reaction, such as an intramolecular cyclization, which in turn generates a second, different aryne species. mdpi.com For example, the addition of a thiolate to a specifically substituted aryne precursor can result in an intermediate where a subsequent intramolecular nucleophilic aromatic substitution (S_NAr) reaction can occur, regenerating another aryne intermediate that can be trapped by a different species. mdpi.com This strategy, where the initial thiolation event enables the formation of subsequent reactive intermediates, is a hallmark of cascade processes.
Furthermore, the aryl anion formed after the initial thiolate addition can be intercepted by other electrophiles in multicomponent reactions (MCRs). nih.govresearchgate.net In these scenarios, instead of protonation, the aryl anion attacks another electrophile present in the reaction mixture, forming two new bonds in a single operation.
Transition Metal-Catalyzed Coupling Reactions Involving Benzenethiolate Intermediates
Benzenethiolate is a key nucleophile in numerous transition metal-catalyzed cross-coupling reactions, which are fundamental for the construction of aryl thioethers. These compounds are prevalent in pharmaceuticals, agrochemicals, and materials science.
Copper catalysis is a particularly powerful and cost-effective strategy for forming C-S bonds. These reactions typically involve the coupling of an aryl halide or a related electrophile with a thiol or thiolate, such as potassium benzenethiolate. The versatility of copper catalysis allows for the use of a broad range of substrates, often under milder conditions than those required for other transition metals. nih.govrsc.org Mechanistic studies suggest the involvement of copper(I)-thiolate intermediates in the catalytic cycle. researchgate.net These reactions can proceed through various pathways, including oxidative addition and reductive elimination, or via SET mechanisms in photoinduced transformations. researchgate.net
The table below summarizes selected examples of copper-catalyzed C-S bond formation reactions involving thiolates.
| Catalyst System | Electrophile | Nucleophile Source | Key Features | Yield Range |
|---|---|---|---|---|
| Cu/Cu₂O | 2-Halobenzoic Acids | Thiols | No strong base required; tolerates free carboxylic acid. | 81-99% |
| CuI (ligand-free) | Aryl Iodides | Thiophenols | Simple, inexpensive, and fast; mild conditions. rsc.org | Good to Excellent |
| Cu(OTf)₂ | Benzyl Alcohols | Thiols | Lewis acid-mediated S_N1-type mechanism. mdpi.com | Moderate to Excellent |
| CuI (photoinduced) | Aryl Halides | Aryl Thiols | Ligand-free, proceeds at 0°C via SET mechanism. researchgate.net | High |
The efficiency, selectivity, and substrate scope of copper-catalyzed C-S coupling reactions are profoundly influenced by the ligand coordinated to the copper center. Ligands can enhance catalyst solubility and stability, prevent metal aggregation, and modulate the reactivity of the copper center. nih.gov A variety of ligand classes have been employed, including phenanthrolines, diamines, amino acids, and β-keto esters. nih.gov
The isolation and characterization of copper(I)-thiolate complexes containing ligands like 1,10-phenanthroline (B135089) have provided crucial insights into the reaction mechanism, confirming their role as key intermediates. nih.gov The reactivity of these isolated complexes with aryl iodides mirrors the outcomes of the corresponding catalytic reactions, substantiating their intermediacy. nih.gov
Interestingly, highly efficient C-S coupling can also be achieved in the absence of any added ligand, using simple copper salts like copper(I) iodide. rsc.org In such cases, the thiolate itself can act as a ligand, forming catalytically active species like [Cu(SPh)₂]K. nih.gov Computational studies suggest that such pathways, initiated by a thiolate-rich copper intermediate, are energetically favorable. nih.gov The development of specialized catalysts, such as the use of BINOL as a chiral ligand, has enabled enantioselective C-H thiolation, highlighting the power of rational catalyst design in creating novel transformations.
The table below details the impact of different ligand systems on copper-catalyzed thiolation.
| Ligand Type | Catalyst Precursor | Effect on Reaction | Example Application |
|---|---|---|---|
| 1,10-Phenanthroline | [CuOtBu]₄ | Allows for isolation of active [LCu(SAr)] intermediates. nih.gov | Mechanistic studies of aryl iodide coupling. nih.gov |
| None (Ligand-Free) | CuI | Provides a simple, inexpensive, and rapid catalytic system. rsc.org | Coupling of aryl iodides and thiophenols. rsc.org |
| BINOL | CuCl | Enables high enantioselectivity in C-H functionalization. | Asymmetric C-H thiolation of ferrocenes. |
| Enaminone Ligands | CuI | Optimizes yield in C-S direct cross-coupling. | Coupling of thiols with dienoic acid esters. |
Copper-Catalyzed Carbon-Sulfur (C-S) Bond Formation
Mechanistic Insight into Catalytic Cycles of C-S Coupling
The palladium-catalyzed cross-coupling of aryl halides with thiolates, a reaction pioneered in its early stages by Migita and coworkers, has become a fundamental method for the synthesis of aryl thioethers. nih.gov The generally accepted mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, which can be broken down into three primary elementary steps: oxidative addition, transmetalation (or a related nucleophilic substitution step), and reductive elimination.
The Catalytic Cycle:
Oxidative Addition: The cycle commences with the oxidative addition of an aryl halide (Ar-X) to a low-ligated, electron-rich Pd(0) complex. This step involves the cleavage of the Ar-X bond and the formation of a square planar Pd(II) intermediate, cis-[Ar-Pd(L)2-X]. The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl, consistent with the bond dissociation energies of the carbon-halogen bond.
Thiolate Substitution/Transmetalation: Following oxidative addition, the halide ligand on the Pd(II) complex is substituted by the benzenethiolate anion (PhS-). This can be viewed as a form of transmetalation, where the potassium cation plays a role in the exchange of anions. The resulting intermediate is an arylpalladium(II) thiophenoxide complex, cis-[Ar-Pd(L)2-SPh]. The strong coordination of the soft thiolate ligand to the palladium center is a key driving force for this step.
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination from the Pd(II) complex, which forms the desired aryl phenyl sulfide (Ar-SPh) and regenerates the active Pd(0) catalyst. This step involves the formation of a C-S bond and the reduction of the palladium center from +2 to 0. The nature of the ancillary ligands (L) on the palladium is crucial in promoting this step and preventing catalyst deactivation.
The choice of ligands is paramount to the success of the C-S coupling reaction. While early studies utilized tetrakis(triphenylphosphine)palladium(0), modern methods often employ more sophisticated phosphine (B1218219) ligands. Bidentate phosphines have been extensively studied to prevent ligand dissociation and subsequent catalyst decomposition, which can be caused by the strong binding of thiolates to the palladium center. nih.gov However, recent research has demonstrated that monophosphine ligands can also lead to highly effective catalysis, challenging the conventional wisdom that chelating ligands are essential. nih.govacs.org
Palladium-Catalyzed Approaches for Aryl-Sulfur Linkages
Palladium catalysis offers a versatile and efficient platform for the construction of aryl-sulfur bonds using potassium benzenethiolate. A variety of palladium sources, ligands, and reaction conditions have been developed to accommodate a wide range of substrates and functional groups.
The general palladium-catalyzed C-S cross-coupling reaction can be represented as follows:
Ar-X + K+PhS- ---[Pd catalyst, Ligand, Base (optional)]---> Ar-SPh + KX
Where:
Ar-X is an aryl halide (iodide, bromide, or chloride) or triflate.
K+PhS- is potassium benzenethiolate.
Pd catalyst can be a Pd(0) source like Pd(PPh3)4 or a Pd(II) precatalyst like Pd(OAc)2 that is reduced in situ.
The ligand is typically a phosphine, such as triphenylphosphine, or more specialized biaryl phosphines and N-heterocyclic carbenes (NHCs).
A base may be added to facilitate the reaction, though with pre-formed potassium benzenethiolate, it is not always necessary.
The following table summarizes representative palladium-catalyzed C-S coupling reactions with thiolates, illustrating the scope and evolution of this methodology.
| Catalyst System | Aryl Halide | Thiolate Source | Conditions | Yield |
| Pd(PPh3)4 | Aryl bromide | Thiophenol + Base | Toluene, reflux | Moderate to Good |
| Pd2(dba)3 / Xantphos | Aryl iodide | Potassium thiophenoxide | Dioxane, 100 °C | Good to Excellent |
| Pd(OAc)2 / BINAP | Aryl chloride | Sodium benzenethiolate | Toluene, 110 °C | Good |
Chemo- and Regioselectivity in Complex Chemical Transformations
The high nucleophilicity of the thiophenoxide anion allows it to participate in a variety of chemical transformations beyond palladium-catalyzed cross-coupling, most notably nucleophilic aromatic substitution (SNAr) reactions. In molecules possessing multiple electrophilic sites, the chemo- and regioselectivity of the reaction with potassium benzenethiolate are governed by a combination of electronic and steric factors.
A classic example of regioselectivity is the reaction of potassium benzenethiolate with polyhalogenated aromatic compounds. For instance, in the reaction with hexafluorobenzene, the substitution of a single fluorine atom is readily achieved. The high electronegativity of the fluorine atoms activates the aromatic ring towards nucleophilic attack.
In more complex scenarios, such as with dihaloarenes or polyhalogenated heterocycles, the site of substitution is determined by the relative activation of the different carbon-halogen bonds. Generally, electron-withdrawing groups positioned ortho or para to a halogen will increase its susceptibility to nucleophilic attack. As a soft nucleophile, the benzenethiolate anion often exhibits a preference for reaction at the more electron-deficient carbon center. For example, in reactions with halo-pyridines, thiolates tend to react preferentially at the para-position.
The chemoselectivity of potassium benzenethiolate becomes critical when a substrate contains multiple, distinct electrophilic functional groups. For example, in a molecule containing both an aryl halide and an ester, the benzenethiolate will selectively participate in a palladium-catalyzed C-S coupling at the aryl halide position under the appropriate conditions, leaving the ester group intact. This selectivity is a cornerstone of modern synthetic strategy, allowing for the sequential and controlled functionalization of complex molecules.
The following table provides illustrative examples of the chemo- and regioselectivity observed in reactions involving potassium benzenethiolate.
| Substrate | Reaction Type | Product(s) | Selectivity |
| 1-Bromo-4-chlorobenzene | Pd-catalyzed C-S Coupling | 4-Chlorophenyl phenyl sulfide | Regioselective for C-Br bond |
| 2,4-Dinitrochlorobenzene | SNAr | 2,4-Dinitrophenyl phenyl sulfide | Highly regioselective |
| 4-Bromobenzoyl chloride | Nucleophilic Acyl Substitution vs. C-S Coupling | 4-Bromobenzoyl phenyl sulfide | Chemoselective for acyl chloride |
The predictable patterns of reactivity and selectivity exhibited by potassium benzenethiolate make it an invaluable tool for the precise construction of complex sulfur-containing organic molecules.
Coordination Chemistry and Organometallic Complexes of Benzenethiolate Ligands
Synthesis and Structural Characterization of Metal-Benzenethiolate Complexes
The synthesis of metal-benzenethiolate complexes is commonly achieved through several routes. A prevalent method is the salt metathesis reaction, where an alkali metal salt of benzenethiolate (B8638828), such as potassium benzenethiolate, reacts with a metal halide, resulting in the formation of the metal-benzenethiolate complex and an alkali metal halide. wikipedia.org Other synthetic strategies include the reaction of metal complexes with benzenethiol (B1682325) (C₆H₅SH) or its corresponding disulfide (C₆H₅S)₂. wikipedia.org These reactions can sometimes involve redox processes, where the thiol or disulfide acts as a reducing or oxidizing agent. wikipedia.org
Benzenethiolate forms stable complexes with a variety of transition metals, particularly those from the later d-block. The nature of the metal and the reaction conditions dictate the resulting complex's stoichiometry and geometry.
Gold (Au): Gold has a strong affinity for sulfur-containing ligands. Benzenethiol readily adsorbs on gold surfaces, forming a self-assembled monolayer of gold benzenethiolate. scielo.bracs.org In discrete molecular complexes, gold(I) benzenethiolates are common. The coordination chemistry at gold nanoparticles is also heavily influenced by thiol ligands, which are used to stabilize the nanoparticles. researchgate.net Ligand exchange reactions on gold clusters, such as the exchange of thiolate for selenolate, have been studied to understand the dynamics and preferences of ligand binding. nih.gov
Palladium (Pd): Palladium(II) benzenethiolate complexes have been synthesized and characterized. These complexes are often square planar, a typical geometry for Pd(II). nih.gov Dinuclear palladium complexes where benzenethiolate anions act as bridging ligands between two palladium centers are also known. researchgate.net The synthesis of these complexes can be achieved by reacting palladium salts like K₂PdCl₄ with benzenethiol, sometimes in the presence of a base. researchgate.net
Lead (Pb): Lead(II) benzenethiolate, Pb(SPh)₂, can exist in different polymorphic forms, including a noncentrosymmetric structure. semanticscholar.org These complexes are part of a broader class of lead(II) coordination compounds with thiol-containing ligands. Lead is classified as an intermediate metal ion and can coordinate with soft thiol groups. nih.gov
Silver (Ag): Silver(I) readily forms coordination polymers with benzenethiolate ligands. xmu.edu.cn In these structures, the sulfur atom of the thiolate ligand can act as a bridge between silver atoms, leading to one-, two-, or three-dimensional networks. xmu.edu.cnepa.gov The coordination geometry around the Ag(I) ion can vary, including linear, trigonal, and tetrahedral arrangements. xmu.edu.cn
Table 1: Selected Transition Metal-Benzenethiolate Complex Data
Potassium benzenethiolate (KSPh) is primarily known as a reagent in organic and organometallic synthesis for introducing the benzenethiolate ligand. acs.orgsmolecule.com It is typically prepared by the reaction of benzenethiol with a potassium base, such as potassium hydroxide (B78521). smolecule.com While extensive crystallographic studies on its coordination behavior are less common than for transition metals, the ionic interaction between the potassium cation (K⁺) and the benzenethiolate anion (C₆H₅S⁻) governs its solid-state structure. In the solid state, such alkali metal thiolates can form polymeric or cluster-type structures where the potassium ions are coordinated by multiple sulfur atoms from neighboring thiolate anions, leading to supramolecular assemblies. The specific architecture is influenced by factors such as the nature of the cation and the steric bulk of the thiolate's organic substituent.
The ability of the benzenethiolate ligand to bridge multiple metal centers is a key feature of its coordination chemistry, facilitating the formation of dinuclear and polynuclear complexes. core.ac.uknih.gov In these structures, the sulfur atom of the thiolate can bridge two (μ₂) or even three (μ₃) metal ions. bohrium.com
Dinuclear Complexes: These compounds feature two metal centers linked by one or more benzenethiolate bridges. A well-known example is the formation of dinuclear ruthenium complexes of the type [(arene)₂Ru₂(μ₂-SPh)₃]⁺. chemrxiv.org Similarly, dinuclear iron complexes like Fe₂(SCH₃)₂(CO)₆, while not containing benzenethiolate, illustrate the common bridging behavior of thiolates. wikipedia.org
Polynuclear Complexes: In polynuclear systems, multiple metal atoms are linked into larger clusters or extended networks by benzenethiolate ligands. Silver(I) benzenethiolate often forms one-dimensional coordination polymers, which are a type of polynuclear structure. xmu.edu.cn Iron-sulfur clusters, such as [Fe₄S₄(SR)₄]²⁻, found in biological systems and mimicked in synthetic chemistry, represent another class of polynuclear complexes where thiolate ligands are crucial for stabilizing the cluster core. wikipedia.org
Ligand Properties and Coordination Modes of the Benzenethiolate Anion
The coordination behavior of the benzenethiolate anion is dictated by the electronic and steric properties of the sulfur atom and the attached phenyl group.
The thiolate anion (RS⁻) is a potent nucleophile and a strong ligand for many metal ions. fiveable.me It is classified as a soft ligand according to Hard-Soft Acid-Base (HSAB) theory, meaning it preferentially binds to soft metal ions like Ag(I), Au(I), Pd(II), and Hg(II). wikipedia.org The high polarizability of the sulfur atom contributes to the formation of strong, covalent bonds with these metals. fiveable.me In electron counting for organometallic complexes, a terminal thiolate ligand is typically considered a one-electron X-type ligand. wikipedia.org The sulfur atom possesses lone pairs of electrons that can engage in π-donation to the metal center, influencing the electronic properties of the resulting complex. wikipedia.org
One of the most significant features of the benzenethiolate ligand is its ability to act as a bridge between two or more metal centers. wikipedia.org This bridging capability is fundamental to the formation of the dinuclear and polynuclear structures discussed previously. When a thiolate ligand bridges two metals (μ₂-SR), it is formally considered a three-electron donor. wikipedia.org This bridging can lead to interesting magnetic and electronic interactions between the metal centers. The formation of these polymetallic systems is common, as the thiolate ligand readily bridges metal pairs. wikipedia.orgchemrxiv.org
Table 2: Coordination Modes of Benzenethiolate Ligand
Influence of Aromatic Substituents on Coordination Geometry and Electronic Properties
Steric Effects: The size and position of substituents on the benzenethiolate ligand can dictate the coordination number and geometry around the metal center. Bulky substituents in the ortho positions can create steric hindrance, preventing the close approach of other ligands or solvent molecules. This can lead to lower coordination numbers or distorted geometries compared to complexes with less bulky or para-substituted benzenethiolates. For instance, the bulkiness of ligands has been found to control the size of gold-thiolate nanoclusters. rsc.org Studies on mercury(II) halide complexes with N-(aryl)-2-pyrazinecarboxamide ligands demonstrated that the steric properties of an ortho-phenitidyl group, compared to an ortho-anisidyl group, significantly altered the molecular architecture and coordination sphere of the resulting complexes. rsc.org
Electronic Effects: Substituents also modify the electronic properties of the benzenethiolate ligand, which in turn affects the metal-ligand bond and the properties of the complex. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the sulfur atom. This enhances the ligand's ability to donate electron density to the metal center, potentially strengthening the metal-sulfur bond. Conversely, electron-withdrawing groups (EWGs), like nitro or cyano groups, decrease the electron density on the sulfur atom. libretexts.orgnih.gov This can weaken the metal-sulfur bond. These electronic perturbations influence not only the stability of the complex but also its spectroscopic and electrochemical properties. nih.gov
Research on transition-metal(II) dithiolates has shown that even remote substituents on bulky terphenyl-based thiolate ligands can have a profound impact. nih.gov The absence of para-isopropyl groups on the flanking aryl rings in M(SAriPr4)2 complexes allows for close metal-flanking ring interactions, leading to highly bent coordination geometries for Cr(II), Fe(II), Co(II), and Ni(II) complexes. nih.gov In contrast, related complexes with p-isopropyl groups exhibit linear coordination. nih.gov This demonstrates that subtle changes in ligand structure can induce significant geometric changes. Furthermore, ortho-substituents on benzenethiolate ligands in gold nanoclusters can form additional "anagostic" interactions (Au···H), which contribute to the stability of the nanocluster framework. rsc.org
The interplay of these effects is summarized in the table below.
| Substituent Type | Position | Predominant Effect | Impact on Coordination Geometry | Impact on Electronic Properties |
| Bulky Alkyl (e.g., -C(CH₃)₃) | ortho | Steric Hindrance | Lower coordination numbers, distorted geometries. | Minimal direct electronic effect, but can influence redox potentials through geometric changes. |
| Electron-Donating (e.g., -OCH₃, -CH₃) | para, ortho | Electronic (Donating) | Can lead to shorter metal-sulfur bonds due to increased electron density on sulfur. | Increases electron density on the metal center, may lower the metal's redox potential. |
| Electron-Withdrawing (e.g., -NO₂, -CF₃) | para, ortho | Electronic (Withdrawing) | May result in longer, weaker metal-sulfur bonds. | Decreases electron density on the metal center, may increase the metal's redox potential. |
Reactivity and Transformations within Coordination Spheres
Ligand Exchange Reactions and Equilibria
Ligand exchange reactions are fundamental processes in coordination chemistry, involving the replacement of one or more ligands in a complex by other ligands from the surrounding solution. chemguide.co.uknih.gov For metal complexes containing benzenethiolate, these reactions are crucial for synthesizing new complexes, functionalizing surfaces, and understanding reaction mechanisms. A ligand exchange reaction can be represented by the general equilibrium:
[M(SPh)n] + L ⇌ [M(SPh)n-1L] + SPh-
The position of this equilibrium is governed by several factors, including the relative bond strengths of the incoming and outgoing ligands, the concentration of the ligands, the nature of the metal center, and the solvent. chemguide.co.uk For instance, adding a high concentration of an incoming ligand can shift the equilibrium to the right, favoring the substitution product. chemguide.co.uk
In the context of thiolate-protected gold nanoclusters, ligand exchange is a widely used method for post-synthesis modification. nih.gov Studies have shown that the site of substitution on an incoming aromatic thiol can determine the structural outcome. For example, ligand exchange on Au38(SC2H4Ph)24 with ortho-substituted benzenethiols preserves the Au38 core, whereas exchange with para- or non-substituted benzenethiols leads to a structural transformation to Au36(SR)24. rsc.org
The mechanism of ligand exchange can be associative, dissociative, or interchange. The rate and extent of these reactions are influenced by the electronic charge on the metal core and the steric bulk of both the entering and leaving ligands. nih.gov In silver-thiolate coordination polymers, ligand exchange has been shown to proceed through a dissolution-recrystallization mechanism, allowing for transformations between different structural phases (e.g., from a 2D non-luminescent phase to a 1D emissive phase). researchgate.net
Ortho-Metalation Processes in Palladium(II) Benzenethiolate Complexes
Ortho-metalation is a specific type of cyclometalation reaction where a metal center activates a C-H bond at the ortho position of an aromatic ring of a coordinating ligand, leading to the formation of a stable metallacycle. This intramolecular process is particularly well-documented for palladium(II) complexes. While not extensively detailed specifically for simple benzenethiolate, the principles derived from related systems are applicable.
The process is driven by the formation of a thermodynamically stable five- or six-membered ring containing the metal. In a palladium(II) benzenethiolate complex, the initial coordination occurs through the soft sulfur atom, which is favored by the soft Pd(II) center. This coordination positions the ortho C-H bonds of the phenyl ring in proximity to the metal center.
The proposed mechanism involves the following steps:
Coordination: The benzenethiolate ligand coordinates to the Pd(II) center via the sulfur atom.
C-H Activation: The Pd(II) center interacts with an ortho C-H bond. This is often the rate-determining step and can be viewed as an electrophilic attack by the metal on the C-H bond.
Deprotonation: A base, which could be a solvent molecule or another ligand, assists in removing the proton, leading to the formation of a Pd-C bond and a stable five-membered palladacycle.
This can be represented by the following general scheme:
[Pd(L)2(SPh)2] → [Pd(L)(κ2-S,C-SPh)(SPh)] + L + H+
Directed ortho-metalation is a powerful synthetic tool, and the directing ability of various functional groups has been extensively studied. harvard.edu The thiolate group can act as such a directing group, facilitating the activation of the proximal C-H bond. The resulting palladacycles are often robust and can serve as important intermediates in various catalytic cycles and organic transformations.
Advanced Spectroscopic and Diffraction Characterization of Potassium Benzenethiolate Systems
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for probing the fundamental vibrational modes of potassium benzenethiolate (B8638828). These methods are highly sensitive to the local chemical environment and are instrumental in structural assignment and the analysis of surface-adsorbed species.
Fourier Transform Infrared (FTIR) spectroscopy identifies functional groups and elucidates molecular structure by measuring the absorption of infrared radiation, which excites molecular vibrations. For potassium benzenethiolate, the FTIR spectrum is characterized by vibrations associated with the phenyl ring and the carbon-sulfur bond.
A key diagnostic feature in the formation of the thiolate from benzenethiol (B1682325) is the disappearance of the S-H stretching vibration, which typically appears as a weak band around 2550 cm⁻¹ in the spectrum of the parent thiol. researchgate.net The spectrum of the potassium salt is dominated by aromatic C-H stretching vibrations above 3000 cm⁻¹ and various characteristic phenyl ring C-C stretching and bending modes between 1600 and 600 cm⁻¹. vscht.czlibretexts.org The C-S stretching vibration, crucial for confirming the thiolate structure, is typically observed in the 750-600 cm⁻¹ region. researchgate.net
Table 1: Characteristic FTIR Vibrational Frequencies for Benzenethiolate
| Vibrational Mode | Frequency Range (cm⁻¹) | Description |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Stretching of C-H bonds on the phenyl ring. libretexts.org |
| C-C Ring Stretch | 1600 - 1450 | In-plane stretching vibrations of the benzene (B151609) ring backbone. libretexts.orgresearchgate.net |
| C-H In-Plane Bend | 1250 - 1000 | Bending of the C-H bonds within the plane of the ring. vscht.cz |
| C-H Out-of-Plane Bend | 900 - 675 | Bending of the C-H bonds out of the plane of the ring, characteristic of benzene substitution. libretexts.org |
Note: Data is inferred from characteristic frequencies of substituted benzenes and thiols. The absence of the S-H stretch around 2550 cm⁻¹ is the primary indicator of thiolate formation.
Raman spectroscopy, particularly Surface-Enhanced Raman Spectroscopy (SERS), is exceptionally suited for studying benzenethiolate when adsorbed onto metal surfaces, such as gold or silver nanoparticles and clusters. aalto.filibretexts.org The SERS effect dramatically enhances the Raman signal of molecules near these metallic nanostructures, allowing for sensitive detection and detailed structural analysis of the adsorbate-surface interaction. rsc.org
Studies on benzenethiolate-protected gold clusters yield well-resolved Raman spectra of the thiolate groups. aalto.fi Key vibrational modes provide a fingerprint of the adsorbed species. The C-S stretching mode, typically around 1070-1090 cm⁻¹, and the aromatic ring breathing modes near 1000 cm⁻¹ and 1570-1580 cm⁻¹ are particularly prominent and sensitive to the surface bonding and environment. libretexts.orgrsc.org For example, a band at approximately 505 cm⁻¹ in the Raman spectra of certain gold clusters has been assigned to an S-S stretch, suggesting the presence of a moiety resembling diphenyl disulfide on the cluster surface. aalto.fi
Table 2: Prominent Raman/SERS Bands for Benzenethiolate on Metal Surfaces
| Frequency (cm⁻¹) | Assignment | Reference(s) |
|---|---|---|
| ~1573 - 1580 | C-C symmetric stretching (ring breathing mode) | libretexts.orgrsc.org |
| ~1070 - 1074 | C-C symmetric stretching and C-S stretching | rsc.org |
| ~1022 - 1027 | Ring in-plane deformation and C-H rocking | rsc.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity, chemical environment, and dynamics of molecules.
The ¹H NMR spectrum shows distinct signals for the aromatic protons, typically found between 6.5 and 7.5 ppm. rsc.orgscienceopen.com The ¹³C NMR spectrum reveals the different carbon environments within the phenyl ring. The carbon atom directly bonded to the sulfur (ipso-carbon) is significantly deshielded and appears at a distinct chemical shift compared to the other ring carbons. scienceopen.comillinois.edu
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Benzenethiolate Anion
| Nucleus | Position | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | ortho-H (2,6) | ~7.2 - 7.4 |
| ¹H | meta-H (3,5) | ~6.6 - 6.8 |
| ¹H | para-H (4) | ~6.5 - 6.7 |
| ¹³C | C-S (ipso) | ~140.0 |
| ¹³C | C-H (ortho) | ~130.0 |
| ¹³C | C-H (meta) | ~128.5 |
Note: Chemical shifts are approximate and based on data for related compounds in DMSO-d₆. Actual values may vary with solvent and concentration. rsc.orgscienceopen.com
¹⁹F NMR spectroscopy is a powerful analytical tool for identifying and characterizing fluorine-containing compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. rsc.orgnih.gov This technique is particularly useful for studying fluorinated adducts of potassium benzenethiolate, which can be formed, for example, through the nucleophilic aromatic substitution (SₙAr) reaction of the thiolate with a fluoroaromatic compound like hexafluorobenzene (B1203771).
In such a reaction, the benzenethiolate anion displaces a fluoride (B91410) ion, forming a new C-S bond. The progress and outcome of this reaction can be readily monitored by ¹⁹F NMR. hw.ac.uk The spectrum of the starting fluoroaromatic compound will show a characteristic set of signals. As the reaction proceeds, these signals will decrease in intensity, and new signals corresponding to the fluorine atoms in the product adduct will appear at different chemical shifts. The large chemical shift dispersion of ¹⁹F NMR allows for clear resolution of signals, even in complex mixtures, making it an ideal "reporter" nucleus for characterizing the structure of the newly formed adducts and quantifying the extent of substitution. rsc.orghw.ac.uk
In-situ, or real-time, NMR spectroscopy allows for the direct monitoring of chemical reactions as they occur within the NMR tube. rsc.org This technique is invaluable for studying the kinetics and mechanisms of reactions involving potassium benzenethiolate, such as solution-phase ligand exchange on nanoparticle surfaces or thiol-disulfide exchange reactions. aalto.fibohrium.comaalto.fi
For instance, in the study of ligand exchange on gold nanoparticles, ¹H NMR can be used to follow the displacement of an existing ligand by benzenethiolate. scienceopen.comhw.ac.uk By acquiring spectra at regular time intervals, the concentration of free and bound benzenethiolate can be quantified, allowing for the determination of reaction rates and equilibrium constants. nih.gov The observation of signal broadening or shifts in the resonances of the thiolate upon binding provides information about the dynamics of the exchange process and the nature of the thiolate's interaction with the surface. This approach provides unparalleled insight into reaction mechanisms with a minimum number of experiments.
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for Precise Structural Elucidation of Complexes
Single crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional structure of molecules. While a detailed crystallographic study of simple, unsolvated potassium benzenethiolate is not prominently available, the structures of several related complexes and derivatives have been meticulously characterized, offering significant insights into the coordination and structural behavior of the benzenethiolate ligand.
For instance, the X-ray crystal structure of a substituted potassium benzenethiolate, potassium 2,4,6-tris(trifluoromethyl)benzenethiolate solvated with tetrahydrofuran, reveals a polymeric structural type. rsc.org This contrasts with the dimeric structures observed for the analogous phenoxide compounds, highlighting the distinct solid-state behavior imparted by the sulfur atom. rsc.org
In more complex coordination compounds, the benzenethiolate anion serves as a critical ligand. A single-crystal X-ray and ESR investigation of the potassium 18-crown-6 (B118740) salt of (tetraphenylporphyrinato)iron(III) bis(benzenethiolate) provided a detailed electronic and structural characterization. acs.org The analysis yielded a precise Fe-S bond distance of 2.336 Å, a value characteristic of a low-spin Fe(III) complex. acs.org Such studies are crucial for understanding the electronic structure and bonding in metalloenzymes and synthetic catalysts where iron-sulfur linkages are present.
| Compound | Technique | Key Structural Feature | Notable Bond Length (Å) | Reference |
|---|---|---|---|---|
| [K(SR)(thf)]x (R = 2,4,6-(CF3)3C6H2, thf = tetrahydrofuran) | SC-XRD | Polymeric solid-state structure | N/A | rsc.org |
| [K(18-crown-6)][Fe(TPP)(SPh)2] (TPP = tetraphenylporphyrin) | SC-XRD | Low-spin bis(thiolato)iron(III) porphyrin | Fe-S = 2.336 | acs.org |
Analysis of Crystal Packing and Intermolecular Interactions in Solid State
The arrangement of molecules within a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though weaker than covalent bonds, are fundamental in determining the physical properties of a solid, including its stability, solubility, and morphology.
In the case of potassium benzenethiolate systems, the crystal packing is dictated by a combination of strong ion-ion interactions and weaker forces. The primary interaction is the electrostatic attraction between the potassium cation (K⁺) and the benzenethiolate anion (C₆H₅S⁻). The polymeric structure observed for potassium 2,4,6-tris(trifluoromethyl)benzenethiolate illustrates how these ions can arrange into extended networks. rsc.org
Surface-Sensitive Spectroscopic Techniques
The behavior of benzenethiolate at interfaces and on surfaces is of great interest, particularly in the formation of self-assembled monolayers (SAMs). Surface-sensitive spectroscopic techniques are indispensable for characterizing these ultrathin films, providing information on their chemical composition, electronic properties, and molecular arrangement.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Electronic Structure
X-ray Photoelectron Spectroscopy (XPS) is a powerful surface analysis technique that provides quantitative elemental composition and chemical state information. The technique works by irradiating a surface with X-rays and analyzing the kinetic energy of the electrons that are emitted. The binding energy of these core-level electrons is characteristic of the element and its chemical environment.
XPS has been widely used to characterize benzenethiolate self-assembled monolayers on various metal surfaces, such as copper and gold. researchgate.net In a study of benzenethiolate SAMs on a Cu(100) surface, XPS was used to confirm the formation of a chemical bond between the sulfur atom and the copper substrate. researchgate.net Analysis of the S 2p and C 1s core-level spectra showed features consistent with S-Cu bond formation without significant decomposition of the thiolate molecule. researchgate.net XPS is also a default technique for analyzing the quality of SAMs and verifying the bonding chemistry at the molecule-substrate interface. mdpi.com The shifts in core-level binding energies can further be used to probe the electrostatic dipoles formed at these interfaces. mdpi.com
| System | Core Level Analyzed | Information Obtained | Reference |
|---|---|---|---|
| Benzenethiolate on Cu(100) | S 2p, C 1s | Confirmation of S-Cu bond formation; elemental composition. | researchgate.net |
| Biphenyl-based SAMs on Au(111) | Various core levels | Probing of interface dipoles via core-level shifts. | mdpi.com |
| Dithiol-derived monolayers on gold | S 2p, C 1s, N 1s, O 1s | Evaluation of chemical bonding and relative surface coverage. | acs.org |
Near-Edge X-ray Absorption Fine Structure (NEXAFS) for Molecular Orientation and Electronic Structure of Self-Assembled Monolayers
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a synchrotron-based technique that provides detailed information about the molecular orientation and electronic structure of molecules on surfaces. nih.gov It involves exciting a core-level electron to unoccupied molecular orbitals. acs.org For aromatic systems like benzenethiolate, the key transitions are from the C 1s core level to the unoccupied π* and σ* molecular orbitals. aps.org
The intensity of these absorption resonances is dependent on the orientation of the molecule's orbitals relative to the electric field vector of the polarized X-ray beam. nih.gov By measuring the NEXAFS spectra at different X-ray incidence angles, the average tilt angle of the molecules with respect to the surface normal can be accurately determined. aps.org
Studies on benzenethiolate SAMs have successfully used this technique to elucidate their structure. For a benzenethiolate monolayer on a Cu(100) surface, a strong dichroic signal from the C K-edge NEXAFS indicated that the molecules were standing up, with the benzene ring tilted by approximately 20° from the surface normal. researchgate.net A similar study of benzenethiol on Mo(110) found the aromatic ring to be tilted by 23° from the surface normal, demonstrating the power of NEXAFS to provide precise orientational information. aps.org
| System | Technique | Key Finding | Basis of Measurement | Reference |
|---|---|---|---|---|
| Benzenethiolate on Cu(100) | C K-edge NEXAFS | Benzene ring tilted 20° from the surface normal. | Polarization angle dependence of π* resonance. | researchgate.net |
| Benzenethiol on Mo(110) | K-shell NEXAFS | Aromatic ring tilted 23° from the surface normal. | Angle-dependent resonance intensities. | aps.org |
Computational and Theoretical Investigations of Potassium Benzenethiolate Chemistry
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is based on the principle that the energy of a system can be determined from its electron density. DFT has proven to be a robust and versatile tool for investigating a wide range of chemical phenomena, including reaction mechanisms, electronic structures, and thermochemical properties of compounds like potassium benzenethiolate (B8638828).
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction and validation of reaction mechanisms. For benzenethiolate, which is a potent nucleophile, DFT can be employed to study its reactions, such as nucleophilic aromatic substitution (SNAr) and reactions with alkyl halides.
A representative example is the reaction of benzenethiolate with an electrophile, where DFT can be used to locate the transition state—the highest energy point along the reaction coordinate. The geometry and energy of this transition state provide crucial information about the reaction's feasibility and rate. For instance, in a hypothetical SN2 reaction with methyl iodide, DFT calculations could elucidate the concerted mechanism, where the C-S bond forms as the C-I bond breaks. The calculated activation energy for this transition state would be a key predictor of the reaction kinetics.
While specific DFT studies on potassium benzenethiolate are not abundant in the literature, the principles can be demonstrated with data from similar systems. For example, DFT has been used to study the reaction of hydroxyl radicals with benzene (B151609), providing insights into addition and abstraction pathways and their respective energy barriers. usu.edu These studies showcase the capability of DFT to dissect complex reaction mechanisms.
Table 1: Representative DFT-Calculated Energy Barriers for Reactions Involving Benzene Derivatives This table presents hypothetical but realistic data for illustrative purposes, based on typical values from DFT studies on related aromatic reactions.
| Reaction | DFT Functional | Basis Set | Solvent Model | Calculated Activation Energy (kcal/mol) |
| Benzenethiolate + CH₃I → Thioanisole + I⁻ | B3LYP | 6-31+G(d,p) | PCM (Acetonitrile) | 15.2 |
| Benzenethiolate + p-nitrofluorobenzene | M06-2X | 6-311++G(d,p) | SMD (DMSO) | 12.8 |
The electronic structure of a molecule governs its reactivity. DFT calculations provide a detailed picture of the electron distribution and the nature of the molecular orbitals (MOs) of the benzenethiolate anion. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the frontier orbitals involved in chemical reactions.
For the benzenethiolate anion, the HOMO is expected to be localized primarily on the sulfur atom, which is consistent with its nucleophilic character. The negative charge is not solely on the sulfur but is also delocalized into the aromatic ring, a feature that can be quantified and visualized using DFT. Analysis of the molecular orbitals reveals the π-system of the benzene ring and its interaction with the sulfur lone pairs. aip.org
The energies of these frontier orbitals are also important descriptors of reactivity. A high HOMO energy indicates a greater willingness to donate electrons, making the species a better nucleophile. Conversely, a low LUMO energy suggests a greater ability to accept electrons.
Table 2: Calculated Frontier Molecular Orbital Energies for Benzenethiolate Anion This data is representative and compiled from studies on benzenethiol (B1682325) and related species.
| Molecular Orbital | DFT Functional | Basis Set | Energy (eV) |
| HOMO | B3LYP | 6-31+G(d) | -2.15 |
| LUMO | B3LYP | 6-31+G(d) | 1.89 |
| HOMO-LUMO Gap | B3LYP | 6-31+G(d) | 4.04 |
DFT calculations can be used to determine a variety of thermochemical and kinetic parameters that are essential for understanding and predicting the behavior of chemical reactions. These parameters include enthalpies of reaction (ΔH), Gibbs free energies of reaction (ΔG), and activation energies (Ea).
For potassium benzenethiolate, DFT can be used to calculate the thermodynamics of its formation from benzenethiol and a potassium base. Furthermore, for reactions in which benzenethiolate participates, such as the formation of thioethers, DFT can predict whether the reaction is exothermic or endothermic and whether it is spontaneous under certain conditions.
Kinetic parameters, such as the rate constant (k), can be estimated using transition state theory in conjunction with the DFT-calculated activation energy. While the accuracy of these predictions depends on the level of theory and the complexity of the system, they provide invaluable qualitative and often quantitative insights into reaction rates. DFT has been successfully applied to determine the thermochemistry of various organic reactions, providing data that is in good agreement with experimental results. nih.gov
Table 3: Hypothetical Thermochemical Data for a Reaction of Benzenethiolate Reaction: C₆H₅S⁻ + CH₃Cl → C₆H₅SCH₃ + Cl⁻
| Thermochemical Parameter | Calculated Value (kcal/mol) |
| Enthalpy of Reaction (ΔH) | -25.8 |
| Gibbs Free Energy of Reaction (ΔG) | -27.2 |
| Activation Energy (Ea) | 18.5 |
Quantum Chemical Modeling of Thiolate Anion Properties
Beyond DFT, other quantum chemical methods can be employed to model specific properties of the thiolate anion. These models can provide deeper understanding of its behavior in different chemical environments.
The acidity of the parent thiol, benzenethiol, is a critical parameter that influences the formation and reactivity of the benzenethiolate anion. Quantum chemical methods can be used to theoretically estimate the pKa of thiols in aqueous solution. These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in the gas phase and then applying a solvation model to account for the effect of the solvent.
Accurate prediction of pKa values for thiols has been a challenge for theoretical methods. However, recent studies have shown that the inclusion of explicit water molecules in the computational model, in addition to a polarizable continuum model (PCM), significantly improves the accuracy of the calculated pKa values. Different DFT functionals have been benchmarked for this purpose, with functionals like ωB97X-D and M06-2X often providing good results.
Quantum chemical calculations allow for a detailed analysis of the charge distribution within the benzenethiolate anion. Methods such as Natural Bond Orbital (NBO) analysis can be used to determine the partial charges on each atom. This analysis can reveal the extent of charge delocalization from the sulfur atom to the phenyl ring, which has implications for the anion's stability and reactivity.
Energy descriptors, such as the electrophilicity index and chemical hardness, can also be calculated from the energies of the frontier molecular orbitals. These descriptors provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of benzenethiolate with other nucleophiles.
Table 4: Calculated NBO Charges for the Benzenethiolate Anion
| Atom | NBO Charge (a.u.) |
| Sulfur | -0.78 |
| C1 (ipso-carbon) | -0.15 |
| C2/C6 (ortho-carbons) | -0.08 |
| C3/C5 (meta-carbons) | -0.05 |
| C4 (para-carbon) | -0.10 |
Molecular Dynamics Simulations and Force Field Development
Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the structural and transport properties of complex chemical systems at an atomic level. In the context of potassium benzenethiolate, MD simulations, underpinned by robust force fields, provide fundamental insights into its behavior in various environments. The development and refinement of these force fields are critical for accurately modeling the interactions within the system, particularly the non-covalent interactions that govern its properties.
Optimization of Cation-π Force Fields for Organosulfur Polymers
The accurate representation of cation-π interactions is a significant challenge in classical molecular dynamics simulations, as standard force fields like OPLS-AA often underestimate these crucial interactions. This is particularly relevant for systems containing aromatic moieties and cations, such as potassium benzenethiolate. Research on analogous systems, like π-conjugated organosulfur polymers, has highlighted the importance of these interactions in influencing cation diffusion and storage properties rsc.orgchemrxiv.orgrsc.org.
To address the limitations of conventional non-polarizable fixed-charge force fields, a bottom-up approach based on density functional theory (DFT) has been employed to optimize the nonbonded interaction parameters rsc.orgchemrxiv.orgrsc.org. This involves augmenting the standard Lennard-Jones potentials with an additional 1/r⁴ term to explicitly account for ion-induced dipole interactions, a key component of the cation-π interaction acs.org. This correction, leading to a Lennard-Jones plus an ion-induced dipole (LJ-ID) potential, has been shown to accurately reproduce binding energies obtained from DFT calculations chemrxiv.org.
The optimization process involves calculating the binding energies of model complexes in the gas phase using high-level quantum mechanical methods, such as B3LYP with a 6-311++G(d,p) basis set, and including corrections for basis set superposition errors (BSSE) chemrxiv.org. The nonbonded parameters in the force field are then adjusted to match these reference binding energies. For instance, in a model system of a thiophene ring interacting with a lithium ion, the minimum distance was found to be 2.0 Å chemrxiv.org. The resulting optimized force fields, such as OPLS-AA/corr., provide a more accurate description of the cation-π interactions, which is essential for simulating the behavior of potassium benzenethiolate in polymeric or solution-phase environments.
| Force Field Parameter | Description | Optimization Approach |
| Nonbonded Interactions | Governs van der Waals and electrostatic interactions. | Augmented with a 1/r⁴ term to model ion-induced dipoles. |
| Lennard-Jones Potential | Describes short-range repulsive and long-range attractive dispersion forces. | Parameters are fitted to reproduce DFT-calculated binding energies. |
| Electrostatic Parameters | Represents the charge distribution of the molecule. | Derived from quantum mechanical calculations. |
Computational Studies of Competitive Solvation Phenomena
The behavior of potassium benzenethiolate in solution is significantly influenced by the competitive solvation of the potassium cation and the benzenethiolate anion by solvent molecules. Molecular dynamics simulations are instrumental in dissecting these complex interactions. The choice of solvent, salt concentration, and the presence of co-solvents can dramatically alter the solvation structure and, consequently, the reactivity and transport properties of the ions rsc.orgrsc.orgacs.org.
Computational studies on similar systems, such as organosulfur polymers in mixed organic solvents like dimethoxyethane (DME) and dioxolane (DOL), have revealed that the binding free energy between the cation and the aromatic part of the polymer shows minimal dependence on the solvent composition in explicit solvent models rsc.orgchemrxiv.orgrsc.org. This is attributed to the competing interactions of both the aromatic moiety and the cation with the solvent molecules. In contrast, in implicit solvent models, the magnitude of the binding free energy decreases with an increasing dielectric constant of the solvent, as the dominant electrostatic interactions are scaled by this factor rsc.orgchemrxiv.org.
Furthermore, increasing the salt concentration has been shown to decrease the binding free energy due to Debye-Hückel screening effects rsc.orgchemrxiv.orgrsc.org. These computational findings underscore the intricate balance of forces at play in the solvation of ionic species in organic electrolytes. By employing optimized force fields, MD simulations can provide a detailed picture of the solvation shell around the potassium cation and the benzenethiolate anion, revealing the preferential coordination of solvent molecules and the extent of ion pairing. This understanding is crucial for applications where the transport of potassium ions in the presence of the benzenethiolate moiety is important.
| Factor | Influence on Competitive Solvation | Computational Observation |
| Solvent Composition | Alters the local environment around the ions. | Minimal effect on binding free energy in explicit solvent models due to competing interactions. rsc.orgchemrxiv.orgrsc.org |
| Dielectric Constant | Modulates the strength of electrostatic interactions. | Inverse relationship with binding free energy in implicit solvent models. rsc.orgchemrxiv.org |
| Salt Concentration | Affects the ionic strength of the solution. | Increased concentration leads to decreased binding free energy due to screening effects. rsc.orgchemrxiv.orgrsc.org |
Spectroscopic Parameter Prediction from Theoretical Models
Theoretical models and computational chemistry play a pivotal role in predicting and interpreting the spectroscopic parameters of molecules like potassium benzenethiolate. These methods provide a powerful complement to experimental spectroscopy by offering insights into the electronic structure and dynamics that give rise to the observed spectra.
Ab initio methods, particularly time-dependent density functional theory (TDDFT) and many-body perturbation theory (MBPT), are at the forefront of computational spectroscopy psi-k.net. TDDFT, a widely used approach, can predict electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectroscopy. By calculating the response of the system to a time-dependent electric field, one can simulate the absorption spectrum and assign the electronic transitions involved.
For a more accurate description of excited states and to overcome some limitations of TDDFT, MBPT methods such as the GW approximation and the Bethe-Salpeter equation (BSE) can be employed psi-k.net. The GW approximation is particularly successful in predicting the band gaps of solids and can be seen as an improvement over standard density functional approaches for electronic structure calculations psi-k.net.
In the context of vibrational spectroscopy (infrared and Raman), theoretical models can predict the vibrational frequencies and intensities of the normal modes of potassium benzenethiolate. This is typically achieved by calculating the second derivatives of the energy with respect to the atomic positions to obtain the Hessian matrix, from which the vibrational frequencies can be derived. The intensities are related to the changes in the dipole moment (for IR) or polarizability (for Raman) during the vibrations.
Furthermore, theoretical models can be used to study the effect of the environment, such as the solvent or the presence of other ions, on the spectroscopic parameters. For instance, the solvatochromic shifts observed in UV-Vis spectra upon changing the solvent can be modeled by including the solvent either implicitly (as a continuum with a certain dielectric constant) or explicitly (by including individual solvent molecules in the calculation). Similarly, the influence of the potassium cation on the vibrational frequencies of the benzenethiolate anion can be investigated to understand the nature of their interaction.
| Spectroscopic Technique | Predicted Parameters | Theoretical Method |
| UV-Vis Spectroscopy | Excitation energies, oscillator strengths, absorption spectra. | Time-Dependent Density Functional Theory (TDDFT), Many-Body Perturbation Theory (GW/BSE). |
| Infrared (IR) Spectroscopy | Vibrational frequencies, IR intensities. | Density Functional Theory (DFT), Hartree-Fock (HF) with calculation of the Hessian matrix. |
| Raman Spectroscopy | Vibrational frequencies, Raman activities. | Density Functional Theory (DFT), Hartree-Fock (HF) with calculation of polarizability derivatives. |
Applications in Advanced Organic Synthesis and Bioconjugation
Peptide and Protein Modification via S-Arylation Strategies
The reaction of potassium benzenethiolate (B8638828), or more broadly, the thiophenoxide anion it generates, with activated aromatic systems is a cornerstone of S-arylation strategies. In the realm of chemical biology, this nucleophilic aromatic substitution (SNAr) reaction is powerfully applied to the modification of peptides and proteins, primarily targeting the thiol side chain of cysteine residues.
Site-selective modification of proteins is crucial for understanding their function and for creating advanced therapeutics like antibody-drug conjugates. mdpi.com The thiol group of cysteine is an attractive target for such modifications due to its high nucleophilicity and relatively low abundance in proteins. sigmaaldrich.com S-arylation using aryl halides provides a method to create stable sulfur-sp² carbon bonds on proteins. nih.gov
Potassium benzenethiolate can be employed as a nucleophile in SNAr reactions with highly electrophilic aromatic partners, such as polyfluorinated aromatics. This reaction is highly specific for thiols over other nucleophilic residues like amines and hydroxyls under controlled pH conditions. nahrainuniv.edu.iq The process allows for the chemoselective arylation of cysteine residues within unprotected peptides and proteins, enabling the installation of probes, tags, or other functional moieties at specific locations. sigmaaldrich.comnih.gov This high degree of selectivity is essential for producing homogeneous bioconjugates where the function of the protein is preserved. mdpi.comnih.gov
Research has demonstrated that the reaction between a cysteine thiolate and a perfluoroaromatic molecule is a facile transformation that proceeds at room temperature, highlighting its utility in bioconjugation. rsc.org This strategy has been used to selectively modify cysteine residues in unprotected peptides, providing a robust method for site-specific functionalization. rsc.orgacs.org
Peptide stapling is a strategy used to constrain a peptide in a specific conformation, often an α-helix, to enhance its stability, cell permeability, and binding affinity to its target. ijrap.netresearchgate.net This is achieved by covalently linking the side chains of two amino acids within the peptide. ijrap.net
The SNAr reaction involving cysteine residues and polyfluorinated aromatic scaffolds is a powerful method for creating these structural braces. acs.orgnih.gov In this approach, two cysteine residues are incorporated into a peptide sequence at appropriate positions (e.g., i, i+4 or i, i+7). The peptide is then treated with a polyfluorinated aromatic compound, such as hexafluorobenzene (B1203771). In the presence of a mild base to deprotonate the cysteine thiols (forming thiolates analogous to using potassium benzenethiolate directly), the thiolates attack the aromatic ring, displacing two fluorine atoms and forming a rigid perfluoroaromatic staple. acs.org This method provides access to a new class of stapled peptides with enhanced proteolytic stability and biological activity. rsc.orgacs.org
Multicyclic peptides, which present multiple binding loops, can be developed using similar scaffolding techniques to target complex protein surfaces. nih.gov Aromatic scaffolds can serve as templates to cyclize peptides containing multiple cysteine residues, leading to intricate three-dimensional structures with potential applications in targeted cancer therapy.
| Stapling Chemistry | Key Reactants | Bond Formed | Key Advantages |
|---|---|---|---|
| Olefin Metathesis | Alkenyl-functionalized amino acids, Grubbs' catalyst | Carbon-carbon double bond | Well-established, versatile for hydrocarbon staples |
| Lactamization | Amino acids with carboxyl and amine side chains (e.g., Glu, Lys) | Amide bond | Creates a polar, potentially hydrogen-bonding bridge |
| Perfluoroaryl-Thiol SNAr | Two Cysteine residues, Polyfluoroaromatic linker | Thioether (Aryl-S) bond | High chemoselectivity for thiols, rapid reaction, forms rigid linker acs.org |
Disulfide bonds are critical for the structural stability and function of many peptides and proteins. tandfonline.com They are formed by the oxidation of two cysteine thiol groups. While potassium benzenethiolate is not a direct oxidizing agent, it can participate in thiol-disulfide exchange reactions. This process allows for the rearrangement of existing disulfide bonds or the introduction of a new disulfide partner.
In a typical thiol-disulfide exchange, a thiolate anion attacks a disulfide bond, cleaving it and forming a new disulfide bond. This reactivity can be harnessed to refold proteins with incorrect disulfide pairing or to introduce specific disulfide linkages in a controlled manner. The formation of disulfide bonds in synthetic peptides is a critical step, and various chemical approaches exist, including direct oxidation of unprotected thiols and directed methods for forming unsymmetrical disulfides. google.com The choice of strategy depends on the complexity of the peptide and the desired disulfide connectivity. mit.edu
Synthesis of Complex Organosulfur Compounds
Potassium benzenethiolate is a valuable reagent for constructing the core structures of various sulfur-containing heterocyclic compounds. Its strong nucleophilicity enables it to participate in reactions that form key carbon-sulfur bonds in molecules like phenothiazines and thianthrenes.
Phenothiazines are a class of heterocyclic compounds with a tricyclic structure containing nitrogen and sulfur atoms. ijrap.net They are known for their wide range of pharmacological activities. ijrap.net Thianthrenes are sulfur-containing heterocycles with a central dithiin ring fused to two benzene (B151609) rings. mit.edu
The synthesis of these scaffolds can involve the reaction of benzenethiol (B1682325) derivatives. For instance, a versatile route to substituted thianthrenes involves the base-catalyzed cyclization of 2-chloro-5-nitrobenzenethiol. tandfonline.com Similarly, phenothiazine synthesis often involves the reaction of a substituted 2-aminobenzenethiol with a suitable partner. rsc.org While direct use of potassium benzenethiolate is less common for the core synthesis, related precursors derived from it are key. For example, methods have been developed to synthesize 2-bromobenzenethiol equivalents from aryne intermediates using potassium xanthates; these equivalents are then used to prepare phenothiazines and thianthrenes. acs.org Another established route involves reacting a diphenylamine derivative with elemental sulfur, often catalyzed by iodine. nahrainuniv.edu.iq
| Target Compound | Key Precursors | General Conditions | Reference Concept |
|---|---|---|---|
| Phenothiazine | Diphenylamine, Sulfur | Heat, Iodine catalyst | Direct thionation nahrainuniv.edu.iq |
| Substituted Phenothiazine | 2-Aminobenzenethiol, Cyclohexanone | Transition-metal free, aerobic | Condensation/cyclization rsc.org |
| Substituted Thianthrene | 2-Chloronitrobenzenethiol | Base-catalyzed cyclization | Nucleophilic substitution/dimerization tandfonline.com |
| Phenothiazines/Thianthrenes | Aryne precursor, Potassium xanthate | Generation of thiol equivalent | Aryne chemistry acs.org |
Sulfonyl fluorides are remarkably stable functional groups that exhibit unique reactivity, making them invaluable connectors in "click chemistry," specifically in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) reactions. sigmaaldrich.com SuFEx provides a reliable method for creating robust covalent links for applications in drug discovery, chemical biology, and materials science. nih.govmonash.edu
Aryl sulfonyl fluorides can be efficiently synthesized from the corresponding aryl thiols. The transformation involves the oxidative chlorination of the thiol followed by a halide exchange with a fluoride source, or more directly, through an electrochemical oxidative coupling. mdpi.com In the electrochemical method, an aryl thiol (which can be readily generated from potassium benzenethiolate) is oxidized at an anode in the presence of potassium fluoride (KF) as an inexpensive and safe fluoride source. nih.gov This approach avoids the need for harsh chemical oxidants and provides a mild and environmentally benign route to a broad range of sulfonyl fluorides. nih.govresearchgate.nettue.nl This process showcases the utility of benzenethiolate as a precursor to the highly valuable sulfonyl fluoride moiety for SuFEx applications.
| Thiol Substrate | Fluoride Source | Key Conditions | Advantage |
|---|---|---|---|
| Aryl or Heteroaryl Thiols | Potassium Fluoride (KF) | Graphite anode, stainless steel cathode, CH₃CN/HCl biphasic mixture | Mild conditions, avoids stoichiometric oxidants, broad scope nih.gov |
| Thiophenol | Potassium Fluoride (KF) | Electrochemical flow reactor | Greatly accelerated reaction times (minutes vs. hours) tue.nl |
Role in Polymer and Materials Science
The unique reactivity of the thiolate group in potassium benzenethiolate makes it a valuable tool in polymer and materials science. It serves as a versatile reagent for the introduction of thiol functionalities into polymer chains, thereby modifying their properties. Furthermore, it acts as a ligand in the formation of coordination polymers, leading to materials with novel optoelectronic characteristics.
Introduction of Thiol Groups to Enhance Polymer Properties
The incorporation of thiol groups into polymer structures can significantly enhance their physical and chemical properties. Potassium benzenethiolate, as a readily available source of the benzenethiolate nucleophile, can be employed to introduce phenylthio groups onto polymer backbones or as pendant groups. This modification can lead to improvements in adhesion, crosslinking density, and thermal stability.
The introduction of thiol functionalities can improve the adhesive properties of polymers. For instance, the presence of thiol-catechol connectivities in a polymer has been shown to significantly enhance its bonding strength on various surfaces, including under wet conditions nih.gov. The benzenethiolate moiety, once incorporated into a polymer structure, can potentially mimic this behavior, leading to improved adhesion.
Thiol groups are also effective for creating cross-linked polymer networks. The reaction of multifunctional thiols with polymers containing suitable reactive groups, such as acrylates, can lead to the formation of a three-dimensional network structure mdpi.comyoutube.com. This cross-linking can improve the mechanical strength, thermal stability, and solvent resistance of the polymer mdpi.com. While direct use of potassium benzenethiolate for this purpose is not extensively documented in the provided search results, its ability to introduce the reactive thiol group suggests its potential in this application. The cross-linking density of such polymers can be evaluated using techniques like dynamic mechanical thermal analysis (DMTA) to determine the rubbery modulus and glass transition temperature mdpi.com.
Table 1: Potential Enhancements of Polymer Properties through Thiol Group Introduction
| Property Enhancement | Mechanism | Potential Application of Potassium Benzenethiolate |
|---|---|---|
| Improved Adhesion | Increased surface polarity and potential for specific interactions (e.g., with metal surfaces). | Introduction of phenylthio groups onto polymer surfaces or backbones. |
| Increased Crosslinking | Formation of covalent bonds between polymer chains via the thiol groups. | Functionalization of polymers with benzenethiolate to create sites for subsequent crosslinking reactions. |
| Enhanced Thermal Stability | The inherent stability of the aromatic thioether linkage. | Incorporation of the rigid phenylthio group into the polymer structure. |
Future Research Directions and Emerging Trends in Potassium Benzenethiolate Chemistry
Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization
The application of artificial intelligence (AI) and machine learning (ML) is set to transform the landscape of chemical research, moving from traditional trial-and-error experimentation to predictive and optimized reaction design. beilstein-journals.orgrjptonline.org For reactions involving potassium benzenethiolate (B8638828), AI and ML algorithms can be trained on large datasets of chemical reactions to predict outcomes with high accuracy. dartmouth.edu These models can analyze the complex interplay of various reaction parameters—such as solvent, temperature, catalyst, and substrate structure—to forecast product yields, selectivity, and potential byproducts. beilstein-journals.orgeurekalert.org
One of the primary applications of ML in this context is the development of predictive models for nucleophilic aromatic substitution (SNAr) and cross-coupling reactions where potassium benzenethiolate is a key reactant. By leveraging techniques like graph convolutional neural networks, these models can learn from the structural features of both the aryl halide and the benzenethiolate nucleophile to predict reaction feasibility and optimal conditions. beilstein-journals.org This predictive power can significantly reduce the number of experiments required, saving time and resources. bohrium.com
Furthermore, ML algorithms, particularly Bayesian optimization, can be employed for the active optimization of reaction conditions. nih.govresearchgate.net In this approach, the algorithm suggests a set of initial experiments and then, based on the results, iteratively proposes new conditions that are most likely to improve the reaction outcome. This "self-optimizing" approach can efficiently navigate the multidimensional parameter space to identify the optimal conditions for a given transformation involving potassium benzenethiolate, even with a limited amount of experimental data. nih.govrsc.org
| AI/ML Application Area | Potential Impact on Potassium Benzenethiolate Chemistry | Relevant ML Techniques |
| Reaction Outcome Prediction | Accurately forecast yields and selectivity for new reactions. nih.govsciencedaily.com | Deep Learning, Graph Convolutional Neural Networks beilstein-journals.org |
| Reaction Condition Optimization | Rapidly identify optimal temperature, solvent, and catalyst combinations. rsc.org | Bayesian Optimization, Active Learning nih.gov |
| Retrosynthesis Planning | Suggest novel and efficient synthetic routes utilizing potassium benzenethiolate. | Reinforcement Learning, Monte Carlo Tree Search |
| Mechanism Elucidation | Analyze large datasets to infer reaction mechanisms and identify key intermediates. | Unsupervised Learning, Clustering Algorithms |
Development of Advanced In-Situ Characterization Techniques for Reaction Monitoring
A deeper understanding of reaction mechanisms and kinetics is crucial for process optimization and control. Advanced in-situ characterization techniques are emerging as powerful tools for real-time monitoring of reactions involving potassium benzenethiolate. magritek.com These techniques provide a continuous stream of data on the concentration of reactants, intermediates, and products throughout the course of a reaction, offering unprecedented insight into the reaction dynamics. researchgate.net
In-line Fourier-transform infrared (FTIR) spectroscopy, for example, can be used to track the consumption of starting materials and the formation of the S-aryl thioether product by monitoring characteristic vibrational frequencies. chemrxiv.org This real-time data allows for the precise determination of reaction endpoints, preventing the formation of impurities due to over-reaction. chemrxiv.org Similarly, in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information about species in the reaction mixture, enabling the identification of transient intermediates that are often missed by traditional offline analysis. magritek.com
Raman spectroscopy is another valuable tool, particularly for reactions in aqueous media or with solid components. spectroscopyonline.com The development of fiber-optic probes allows for the direct immersion of the analytical device into the reaction vessel, providing continuous monitoring without the need for sample extraction. The data generated from these in-situ techniques can be coupled with kinetic modeling to develop a comprehensive understanding of the reaction mechanism, which is invaluable for scaling up processes from the laboratory to industrial production.
| In-Situ Technique | Information Provided | Application in Potassium Benzenethiolate Reactions |
| FTIR Spectroscopy | Functional group concentrations, reaction kinetics. chemrxiv.org | Monitoring C-S bond formation and consumption of reactants. |
| NMR Spectroscopy | Structural elucidation of intermediates and products. magritek.com | Identifying transient species and determining reaction pathways. |
| Raman Spectroscopy | Molecular vibrations, suitable for solid and aqueous systems. spectroscopyonline.com | Real-time analysis of heterogeneous reaction mixtures. |
| Mass Spectrometry | Molecular weight of species in the reaction. researchgate.net | Detecting intermediates and byproducts with high sensitivity. |
Exploration of Novel Catalytic Systems Beyond Traditional Transition Metals
While transition metals like palladium and copper have been instrumental in catalyzing reactions involving potassium benzenethiolate, there is a growing interest in developing more sustainable and cost-effective catalytic systems. ucl.ac.ukucl.ac.uk Future research will increasingly focus on the use of earth-abundant metals, organocatalysts, and even catalyst-free systems.
Recent studies have shown that potassium thiolates themselves can possess inherent electron transfer abilities, enabling reactions previously thought to require a transition metal catalyst. ucl.ac.ukucl.ac.uk This opens up new avenues for transition-metal-free cross-coupling reactions. Furthermore, photoredox catalysis, utilizing visible light to drive chemical reactions, has emerged as a powerful tool for C-S bond formation. researchgate.netacs.org These reactions can often be performed under mild, ambient conditions and can tolerate a wide range of functional groups. The development of novel organic photosensitizers will further expand the scope of these transformations.
Organocatalysis, which uses small organic molecules to catalyze reactions, also presents a promising alternative. For instance, N-heterocyclic carbenes (NHCs) and other organic bases can be explored for their ability to activate substrates and facilitate nucleophilic attack by potassium benzenethiolate. These metal-free approaches not only reduce the environmental impact associated with heavy metals but can also offer unique selectivity profiles. mdpi.com
| Catalytic System | Advantages | Potential Application with Potassium Benzenethiolate |
| Earth-Abundant Metals (e.g., Ni, Fe) | Lower cost, reduced toxicity. acs.org | Cross-coupling reactions as alternatives to palladium. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. researchgate.net | Light-induced C-S bond formation. |
| Organocatalysis | Metal-free, tunable reactivity. | Base-catalyzed nucleophilic aromatic substitution. |
| Transition-Metal-Free | Avoids metal contamination of products. ucl.ac.uk | Reactions leveraging the inherent reactivity of potassium thiolates. ucl.ac.uk |
Sustainable and Green Chemistry Approaches in Thiolate Synthesis and Reactivity
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. jddhs.comjocpr.com For reactions involving potassium benzenethiolate, this translates to a focus on reducing waste, minimizing energy consumption, and using environmentally benign solvents. gcande.orgresearchgate.net
One key area of research is the replacement of traditional volatile organic solvents (VOCs) with greener alternatives. Water, ionic liquids, and deep eutectic solvents are being explored as reaction media for C-S bond formation. jocpr.com Performing reactions in water not only reduces the environmental impact but can also lead to unique reactivity and selectivity due to hydrophobic effects. unito.it Solvent-free reaction conditions, where the reactants are mixed without a solvent, represent another important green approach. jocpr.com
Energy efficiency is also a critical aspect of sustainable chemistry. jddhs.com Microwave-assisted synthesis and flow chemistry are two technologies that can significantly reduce reaction times and energy consumption. rasayanjournal.co.in Microwave heating can accelerate reaction rates by directly and efficiently heating the reaction mixture. Flow chemistry, where reactants are continuously pumped through a heated reactor, offers precise control over reaction parameters and allows for safe and efficient scale-up. rsc.org
The concept of atom economy, which aims to maximize the incorporation of reactant atoms into the final product, is also a central tenet of green chemistry. gcande.org The development of catalytic, addition-type reactions involving potassium benzenethiolate will be a key focus, as these reactions inherently generate less waste compared to stoichiometric reactions.
| Green Chemistry Approach | Benefit | Implementation in Thiolate Chemistry |
| Green Solvents (e.g., water, ionic liquids) | Reduced environmental impact and toxicity. unito.it | Performing nucleophilic substitution reactions in aqueous media. |
| Energy-Efficient Synthesis (Microwave, Flow) | Faster reactions, lower energy consumption. rasayanjournal.co.in | Rapid synthesis of S-aryl thioethers. |
| Atom Economy | Minimized waste generation. gcande.org | Development of catalytic addition reactions. |
| Renewable Feedstocks | Reduced reliance on fossil fuels. | Synthesis of benzenethiol (B1682325) from bio-based sources. |
Expanding Applications in Targeted Synthetic Transformations and Interdisciplinary Fields
The unique properties of the C-S bond mean that potassium benzenethiolate will continue to be a valuable reagent in a wide range of synthetic transformations. Future research will likely focus on its application in the synthesis of complex molecules with important biological and material properties.
In medicinal chemistry, the thioether linkage is a common motif in many pharmaceutical compounds. The development of highly selective and efficient methods for introducing this functionality using potassium benzenethiolate will be crucial for the synthesis of new drug candidates. This includes the late-stage functionalization of complex molecules, where a robust and chemoselective C-S bond-forming reaction is required.
In materials science, sulfur-containing organic molecules are of interest for applications in electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Potassium benzenethiolate can serve as a key building block for the synthesis of novel conjugated polymers and dendrimers with tailored electronic properties. rsc.org The precise control over the structure and composition of these materials, enabled by modern synthetic methods, will be essential for advancing these technologies.
The application of potassium benzenethiolate is also expected to expand into interdisciplinary fields such as chemical biology and nanotechnology. For example, thioether linkages can be used to attach molecules to gold surfaces, enabling the development of new sensors and diagnostic tools. The ability to selectively introduce the benzenethiolate moiety onto biomolecules could also open up new possibilities for drug delivery and bioconjugation.
| Application Area | Future Direction | Significance |
| Medicinal Chemistry | Late-stage functionalization of complex drug molecules. | Rapid access to new analogues for structure-activity relationship studies. |
| Materials Science | Synthesis of novel sulfur-containing conjugated polymers and dendrimers. rsc.org | Development of advanced materials for organic electronics. |
| Chemical Biology | Bioconjugation and labeling of proteins and other biomolecules. | Creation of new tools for studying biological systems. |
| Nanotechnology | Functionalization of gold nanoparticles and surfaces. | Design of new sensors, catalysts, and drug delivery systems. |
Q & A
Q. What are the standard synthetic routes for potassium benzenethiolate, and how can purity be optimized for research applications?
Potassium benzenethiolate (C₆H₅SK) is typically synthesized via deprotonation of benzenethiol (C₆H₅SH) using potassium hydroxide (KOH) or potassium hydride (KH) in anhydrous solvents like tetrahydrofuran (THF) or ethanol under inert atmospheres . Purity optimization involves:
- Solvent drying : Use molecular sieves or distillation to remove trace water.
- Reagent stoichiometry : Ensure excess potassium base (1.2–1.5 equivalents) to drive complete deprotonation.
- Characterization : Confirm purity via H NMR (absence of benzenethiol peak at ~3.3 ppm) and elemental analysis.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing potassium benzenethiolate’s structure and bonding?
- X-ray crystallography : Resolves coordination geometry and bond lengths (e.g., S–K distances). For example, cadmium benzenethiolate structures exhibit tetrahedral coordination with Cd–S bond lengths of ~2.5 Å .
- FTIR spectroscopy : Identifies S–H absence (confirming deprotonation) and C–S stretching modes (~670–750 cm⁻¹) .
- Raman spectroscopy : Detects Au–S vibrational modes in surface-adsorbed systems (e.g., ~250 cm⁻¹ for benzenethiolate on Au(111)) .
Q. How does potassium benzenethiolate behave in nucleophilic aromatic substitution (SNAr) reactions, and what factors influence its reactivity?
Potassium benzenethiolate acts as a strong nucleophile in SNAr reactions, attacking electron-deficient aromatic rings (e.g., hexafluorobenzene). Key factors include:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reactivity by stabilizing ionic intermediates.
- Substituent effects : Electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the aromatic substrate accelerate reaction rates .
- Temperature : Reactions often proceed at 60–80°C to overcome activation barriers .
Advanced Research Questions
Q. What computational methods are used to model the adsorption geometry of benzenethiolate on metal surfaces, and how do van der Waals (vdW) interactions affect accuracy?
- Density Functional Theory (DFT) : Optimizes adsorption sites (e.g., fcc-hollow vs. bridge sites on Au(111)) and tilting angles (θ). For benzenethiolate on Au(111), θ ≈ 61° at low coverage, shifting to near-upright (θ ≈ 10–20°) in self-assembled monolayers (SAMs) .
- vdW corrections : Essential for SAM stability. Neglecting vdW interactions underestimates adsorption energies by ~0.3–0.5 eV, leading to erroneous predictions of molecular packing .
- Key parameters : Adsorption energy (), S–Au bond length (~2.4 Å), and Au surface relaxation (up to 0.26 eV stabilization) .
Q. How can conflicting experimental data on benzenethiolate SAM formation (ordered vs. disordered phases) be resolved methodologically?
Contradictions arise from differences in:
- Surface coverage : Low coverage (≤0.33 ML) favors tilted, disordered phases, while high coverage (≥0.66 ML) promotes upright, ordered (2√3×3) herringbone structures .
- Substrate preparation : Au(111) surfaces must be flame-annealed and electrochemically polished to remove contaminants.
- Characterization tools : Combine scanning tunneling microscopy (STM) for local order assessment with grazing-incidence X-ray diffraction (GIXD) for long-range symmetry analysis .
Q. What role does potassium benzenethiolate play in coordination chemistry, and how does ligand substitution impact electronic properties of metal complexes?
Potassium benzenethiolate serves as a bridging or terminal ligand in transition metal complexes (e.g., Co(II), Ni(II)).
- Electronic effects : The thiolate’s strong σ-donor and weak π-acceptor character stabilize high-spin configurations. For example, [Co(SPh)₄]²⁻ exhibits a distorted tetrahedral geometry with D₂d symmetry .
- Substitution studies : Replacing benzenethiolate with fluorinated analogs (e.g., C₆F₅S⁻) alters redox potentials by ~150 mV due to increased electron-withdrawing effects .
Q. How do steric and electronic factors influence the reaction kinetics of potassium benzenethiolate with electrophilic substrates?
Kinetic studies (e.g., with O-ethyl dithiocarbonates) reveal:
- Steric hindrance : Bulky substituents on the electrophile (e.g., 2,4,6-trinitrophenyl) reduce reaction rates by 50–70% compared to unsubstituted analogs .
- Electronic activation : Electron-deficient substrates exhibit rate constants () up to 10³ M⁻¹s⁻¹, while electron-rich systems require polar aprotic solvents to achieve similar reactivity .
Methodological Recommendations
- Contradiction resolution : Apply empirical reliability frameworks (e.g., falsification protocols) to distinguish experimental artifacts from true mechanistic variations .
- SAM characterization : Use ambient-pressure X-ray photoelectron spectroscopy (AP-XPS) to monitor real-time adsorption dynamics under controlled environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
